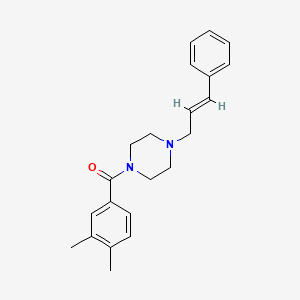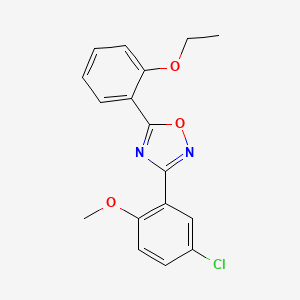![molecular formula C22H25N3OS B5302073 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5302073.png)
1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. MPTP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine is not fully understood, but it is thought to involve interactions with various receptors and enzymes in the body. 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been shown to interact with dopamine receptors, adrenergic receptors, and histamine receptors, among others. It has also been shown to inhibit the activity of various enzymes, such as monoamine oxidase and phosphodiesterase.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has a variety of biochemical and physiological effects, depending on the specific application. In studies on the central nervous system, 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been shown to increase dopamine release and may be useful in the treatment of Parkinson's disease. In studies on the cardiovascular system, 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. In studies on cancer, 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been shown to have antiproliferative effects and may be useful in the development of new cancer treatments.
实验室实验的优点和局限性
1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has several advantages as a tool for scientific research, including its ability to interact with various receptors and enzymes in the body, its ability to have different effects depending on the specific application, and its potential use in the development of new treatments for various diseases. However, there are also limitations to its use, including the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine, including further studies on its mechanism of action, its potential use in the treatment of various diseases, and the development of new compounds based on its structure. Additionally, there is potential for 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine to be used in combination with other compounds to enhance its effects or reduce its toxicity. Overall, 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has the potential to be a valuable tool for scientific research in various fields.
合成方法
1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylpiperazine with 4-methylphenylthiourea, followed by the addition of formaldehyde and sodium cyanoborohydride. The resulting product can then be purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In studies on the central nervous system, 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been shown to have effects on dopamine receptors and may be useful in the treatment of Parkinson's disease. In studies on the cardiovascular system, 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been shown to have vasodilatory effects and may be useful in the treatment of hypertension. In studies on cancer, 1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has been shown to have antiproliferative effects and may be useful in the development of new cancer treatments.
属性
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(4-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-17-3-5-18(6-4-17)22-23-19(16-27-22)15-24-11-13-25(14-12-24)20-7-9-21(26-2)10-8-20/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMYVZZSAXLBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5301996.png)
![4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5302001.png)

![N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5302010.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5302016.png)
![7-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5302018.png)
![4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B5302021.png)
![1-(3-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5302032.png)
![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5302043.png)
![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5302044.png)

![2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5302056.png)
![N,N'-dimethyl-N-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,2-ethanediamine dihydrochloride](/img/structure/B5302059.png)
